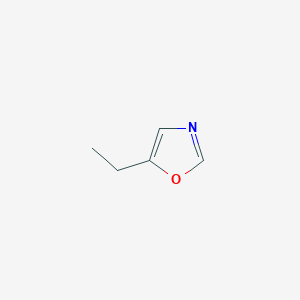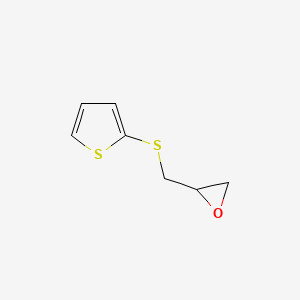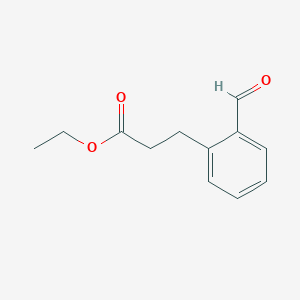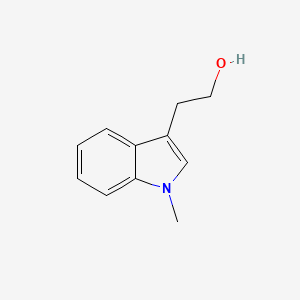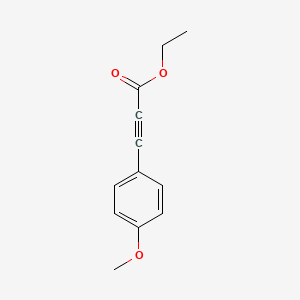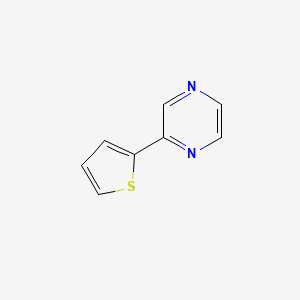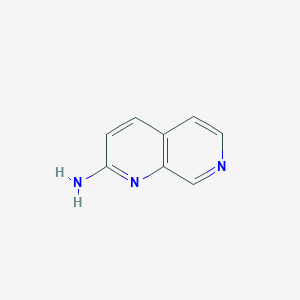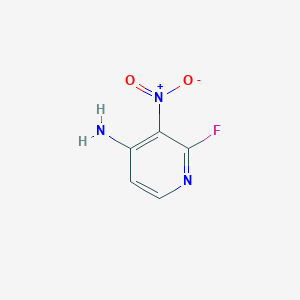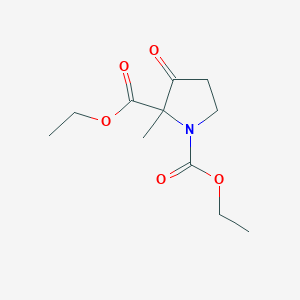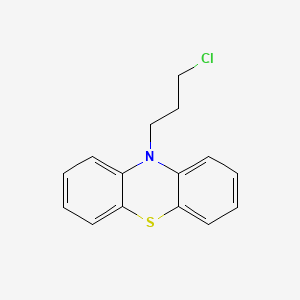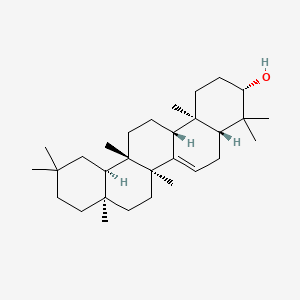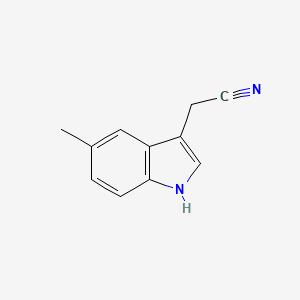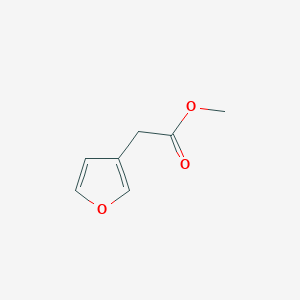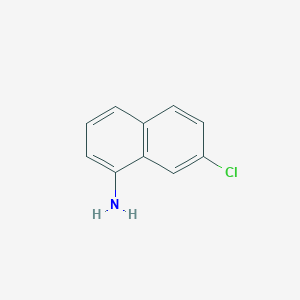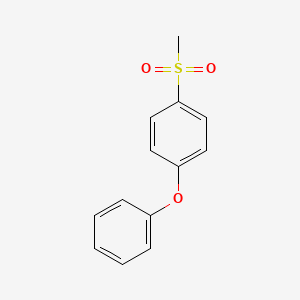
1-Methanesulfonyl-4-phenoxybenzene
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of MSPB is C13H12O3S . Its average mass is 248.298 Da and its monoisotopic mass is 248.050720 Da .Chemical Reactions Analysis
While specific chemical reactions involving MSPB are not detailed in the retrieved sources, it is known that MSPB is used as a reagent in organic synthesis.Physical And Chemical Properties Analysis
MSPB has a density of 1.23g/cm3 and a boiling point of 407.6ºC at 760mmHg . It is a white crystalline powder.Wissenschaftliche Forschungsanwendungen
Application in Pharmaceutical Chemistry
Summary of the Application
1-Methanesulfonyl-4-phenoxybenzene is used in the synthesis of novel chalcones, which are a type of aromatic ketone. These chalcones have been found to have potent analgesic and anti-inflammatory properties .
Methods of Application
The compound is synthesized by the condensation of 4-methylsulphonylacetophenone with different para-substituted aromatic aldehydes . The structures of the newly synthesized molecules were elucidated by spectroscopic methods such as 1H NMR, 13C NMR, and mass .
Results or Outcomes
The synthesized compounds were screened for their anti-inflammatory activity by carrageenan-induced rat paw edema and leucocytes migration methods and analgesic activity by acetic acid-induced writhing test in albino Wistar rats . Compounds MS7 to MS10, which contain electron-withdrawing groups, were found to be most active with reference to anti-inflammatory activity at a dose level of 10 mg/kg . They caused a significant reduction in the number of recruited leukocytes and inhibition of pleural exudates formation that was comparable to that of indomethacin at a dose of 10 mg/kg . The compounds which contain halogens and methoxy groups showed a significant analgesic activity at a dose of 10 mg/kg when compared to standard diclofenac sodium .
Application in Analytical Chemistry
Summary of the Application
1-Methanesulfonyl-4-phenoxybenzene is used as a reference compound in analytical chemistry . It is often used in the calibration of instruments and the validation of analytical methods due to its well-defined structure and properties .
Methods of Application
The compound is typically used in its pure form and is introduced into the analytical instrument (such as a mass spectrometer or a gas chromatograph) in a controlled manner . The instrument’s response to the compound is then used to calibrate the instrument or validate the analytical method .
Results or Outcomes
The use of 1-Methanesulfonyl-4-phenoxybenzene as a reference compound helps to ensure the accuracy and reliability of analytical results . It allows for the correction of systematic errors and the assessment of method performance .
Application in Organic Synthesis
Summary of the Application
1-Methanesulfonyl-4-phenoxybenzene is used in the synthesis of benzylic alcohols . This is a key step in the production of a wide range of organic compounds, including pharmaceuticals and agrochemicals .
Methods of Application
The compound is used as a starting material in a reaction with bis(methanesulfonyl) peroxide . The resulting benzylic mesylates can be converted to benzylic alcohols under mild conditions .
Results or Outcomes
The method provides a selective and efficient route to benzylic alcohols, avoiding the need for a reduction step . The transformation proceeds with a broad scope and functional group tolerance, including alkenes, alkynes, and basic amines .
Eigenschaften
IUPAC Name |
1-methylsulfonyl-4-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-17(14,15)13-9-7-12(8-10-13)16-11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEKOLSQMFRDKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517513 | |
| Record name | 1-(Methanesulfonyl)-4-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methanesulfonyl-4-phenoxybenzene | |
CAS RN |
21134-15-6 | |
| Record name | 1-(Methanesulfonyl)-4-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



